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molecular formula C4H4F3NO B159509 (2,2,2-Trifluoroethoxy)acetonitrile CAS No. 133915-26-1

(2,2,2-Trifluoroethoxy)acetonitrile

Cat. No. B159509
M. Wt: 139.08 g/mol
InChI Key: DZSRLWBIKNKIHO-UHFFFAOYSA-N
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Patent
US05270465

Procedure details

At about 50° C., 26.4 g (0.40 mole) of 85% potassium hydroxide are solubilized in 100 g (1.0 mole) of 2,2,2-trifluoroethanol. After cooling at 25° C., 37.8 g (0.50 mole) of chloroacetonitrile are added dropwise to this solution. The temperature rises slowly to 40° C. and a precipitate appears. The reaction mixture is then brought gradually to 60° C.; after the addition of 300 ml of heptane, it is then brought to reflux. The whole of the vapour is condensed by means of a Dean and Stark apparatus. The lower phase of the condensate is separated after settling has taken place and distilled at atmospheric pressure. Yld: 19.6 g (28%), b.p. 125°-140° C.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
37.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[F:3][C:4]([F:8])([F:7])[CH2:5][OH:6].Cl[CH2:10][C:11]#[N:12]>CCCCCCC>[F:3][C:4]([F:8])([F:7])[CH2:5][O:6][CH2:10][C:11]#[N:12] |f:0.1|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
37.8 g
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At about 50° C.
CUSTOM
Type
CUSTOM
Details
rises slowly to 40° C.
CUSTOM
Type
CUSTOM
Details
is then brought gradually to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
condensed by means of a Dean and Stark apparatus
CUSTOM
Type
CUSTOM
Details
The lower phase of the condensate is separated after settling
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure

Outcomes

Product
Name
Type
Smiles
FC(COCC#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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